REACTION_CXSMILES
|
[NH2:1][C:2]1[N:3]([CH2:18][CH3:19])[C:4]2[C:9]([C:10](=[O:16])[C:11]=1[C:12]([NH:14][CH3:15])=[O:13])=[CH:8][CH:7]=[C:6](Cl)[N:5]=2.[CH3:20][O:21][CH2:22][C:23]([CH3:27])([OH:26])[C:24]#[CH:25]>CN(C=O)C.CCN(CC)CC.[Cu]I.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl>[NH2:1][C:2]1[N:3]([CH2:18][CH3:19])[C:4]2[C:9]([C:10](=[O:16])[C:11]=1[C:12]([NH:14][CH3:15])=[O:13])=[CH:8][CH:7]=[C:6]([C:25]#[C:24][C:23]([OH:26])([CH3:27])[CH2:22][O:21][CH3:20])[N:5]=2 |f:2.3,5.6.7|
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Name
|
|
Quantity
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3 g
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Type
|
reactant
|
Smiles
|
NC=1N(C2=NC(=CC=C2C(C1C(=O)NC)=O)Cl)CC
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Name
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DMF Et3N
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O.CCN(CC)CC
|
Name
|
|
Quantity
|
1.83 g
|
Type
|
reactant
|
Smiles
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COCC(C#C)(O)C
|
Name
|
CuI
|
Quantity
|
0.081 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
bis(triphenylphosphine) palladium(II)dichloride
|
Quantity
|
0.375 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is placed in an 80 ml microwave tube
|
Type
|
CUSTOM
|
Details
|
This suspension is sparged with argon for 10 minutes
|
Duration
|
10 min
|
Name
|
|
Type
|
|
Smiles
|
NC=1N(C2=NC(=CC=C2C(C1C(=O)NC)=O)C#CC(COC)(C)O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |